molecular formula C11H16ClNO B6274084 rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride CAS No. 2379905-37-8

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride

Cat. No.: B6274084
CAS No.: 2379905-37-8
M. Wt: 213.7
InChI Key:
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Description

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the oxolane ring: The starting material, 2-phenyloxirane, undergoes a ring-opening reaction with an amine to form the oxolane ring.

    Introduction of the methanamine group: The intermediate product is then reacted with formaldehyde and hydrogen chloride to introduce the methanamine group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S)-2-phenyloxolan-3-yl]methanamine
  • [(2S,3R)-2-phenyloxolan-3-yl]methanamine
  • [(2R,3R)-2-phenyloxolan-3-yl]methanamine
  • [(2S,3S)-2-phenyloxolan-3-yl]methanamine

Uniqueness

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride is unique due to its racemic nature, which provides a mixture of enantiomers. This can result in different biological activities and interactions compared to its individual enantiomers. The presence of the hydrochloride group also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2379905-37-8

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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